2-Hexadecylamine
Description
Structure
3D Structure
Properties
CAS No. |
26547-15-9 |
|---|---|
Molecular Formula |
C16H35N |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
hexadecan-2-amine |
InChI |
InChI=1S/C16H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15,17H2,1-2H3 |
InChI Key |
FVUCJMMROXQUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)N |
Origin of Product |
United States |
Synthetic Methodologies Involving 2 Hexadecylamine
2-Hexadecylamine as a Key Reagent in Nanomaterial Synthesis
The versatility of this compound makes it a staple in many bottom-up approaches to nanoparticle synthesis. Its long alkyl chain provides steric hindrance, effectively stabilizing nanoparticles and allowing for the synthesis of monodisperse populations with well-defined morphologies.
Controlled Synthesis of Metal and Metal Oxide Nanoparticles
This compound plays a multifaceted role in the synthesis of both metal and metal oxide nanoparticles. It can act as a capping agent, a solvent, and in some cases, it participates in the reduction of metal precursors. Its ability to coordinate with metal ions and its thermal properties are key to its utility in these synthetic methods.
Copper Nanocrystal Formation
In the synthesis of copper nanocrystals, this compound (HDA) has been instrumental in achieving shape and size control. acs.orgresearchgate.net In aqueous systems, HDA, in conjunction with a reducing agent like glucose, facilitates the formation of copper nanocrystals with specific structures. acs.org HDA serves multiple functions in this process: it passivates the nanocrystal surface to prevent oxidation and helps manipulate the reduction kinetics of the copper(II) precursor through coordination and by increasing the solution's pH. acs.org This methodology has been successful in producing nanocubes and penta-twinned nanowires, which are predominantly enclosed by {100} facets. acs.orgresearchgate.net
A typical synthesis involves the reduction of a copper salt, such as copper(II) chloride, with glucose at elevated temperatures in the presence of HDA. acs.org Research has shown that HDA can also act as a chelating ligand, a phase-transferring agent, and a reducing agent for copper ions. nih.gov Specifically, it can form a Cu(NH(2)C(16)H(33))(4) complex precursor, transfer divalent Cu(2+) ions into an organic phase, and reduce them to monovalent Cu(+) to form Cu2O. nih.gov Furthermore, its role as a passivating adsorbate controls the crystal morphology, and as a surface capping agent, it enables the self-assembly of the resulting nanocrystals. nih.gov Other long-chain alkylamines like oleylamine (B85491) and octadecylamine (B50001) are also used in similar hydrothermal syntheses. mdpi.com
| Precursor | Reducing Agent | Capping Agent | Typical Products | Ref. |
| Copper(II) chloride (CuCl2) | Glucose | This compound (HDA) | Nanocubes, Penta-twinned nanowires | acs.org |
| Copper(II) salt | This compound (HDA) | This compound (HDA) | Cu2O nanocrystals (cubes, rhombic dodecahedra) | nih.gov |
| Copper(II) dithiocarbamate (B8719985) complexes | - | This compound (HDA) | Copper sulfide (B99878) (CuS) nanocrystals | nih.gov |
Zinc Oxide Nanoparticles
This compound (HDA) is frequently employed as a stabilizing or capping agent in the synthesis of zinc oxide (ZnO) nanoparticles to control their morphology and prevent aggregation. chalcogen.roresearchgate.netencyclopedia.pub One common method involves the thermal decomposition of a zinc precursor, such as bis(2-hydroxy-1-naphthaldehydato)zinc(II), in the presence of HDA. chalcogen.roresearchgate.net In this process, the decomposition temperature significantly influences the formation and shape of the resulting ZnO nanomaterials. chalcogen.roresearchgate.net
For instance, studies have shown that increasing the decomposition temperature from 145°C to 190°C leads to different particle shapes, from spherical at lower temperatures to a mix of spherical and rod-like morphologies at higher temperatures. chalcogen.roresearchgate.net Regardless of the morphology, the synthesized ZnO nanoparticles typically exhibit a hexagonal wurtzite crystal structure. chalcogen.roresearchgate.net The use of HDA as a capping agent is crucial for achieving particles with a high degree of uniformity, which is a key principle in both traditional and green synthesis approaches. encyclopedia.pub The interaction between the amine group of HDA and the surface of the ZnO nanoparticles provides stabilization. dovepress.com
| Zinc Precursor | Capping Agent | Synthesis Method | Temperature (°C) | Resulting Morphology | Ref. |
| bis(2-hydroxy-1-naphthaldehydato)zinc(II) | This compound (HDA) | Thermal Decomposition | 145 | Spherical | chalcogen.roresearchgate.net |
| bis(2-hydroxy-1-naphthaldehydato)zinc(II) | This compound (HDA) | Thermal Decomposition | 190 | Spherical and Rod-like | chalcogen.roresearchgate.net |
| Zinc salt | Hexamethylenetetramine (HMTA) | Hydrothermal | Varies | Varies with temp. | nih.gov |
Silver Selenide (B1212193) Nanoparticles
This compound (HDA) is utilized as a capping agent in the synthesis of silver selenide (Ag2Se) nanoparticles, influencing their size, shape, and stability. chalcogen.roresearchgate.net A common synthetic route involves the reaction of silver nitrate (B79036) and selenium powder in the presence of tri-n-octylphosphine (TOP) as a solvent, with HDA serving as the hot injection medium and capping agent. chalcogen.ro The reaction temperature during this process plays a critical role in determining the final particle size, with higher temperatures generally leading to larger nanoparticles due to Ostwald ripening. chalcogen.ro For example, increasing the temperature from 130°C to 190°C has been shown to result in an increase in the average particle size of HDA-capped Ag2Se nanoparticles. chalcogen.ro
Another approach involves the thermolysis of a single-source precursor, such as [(PPh3)3Ag2(SeC{O}Ph)2], in a mixture of HDA and TOP. rsc.org This method has been successful in producing monodispersed Ag2Se nanocubes and other faceted nanocrystals at temperatures ranging from 95°C to 180°C. rsc.org The use of HDA helps to control the morphology and prevent agglomeration of the nanoparticles. researchgate.net
| Silver Precursor | Selenium Source | Capping Agent/Solvent | Temperature (°C) | Key Findings | Ref. |
| Silver Nitrate (AgNO3) | Selenium Powder | This compound (HDA), Tri-n-octylphosphine (TOP) | 130, 160, 190 | Particle size increases with temperature. | chalcogen.ro |
| [(PPh3)3Ag2(SeC{O}Ph)2] | [(PPh3)3Ag2(SeC{O}Ph)2] | This compound (HDA), Tri-n-octylphosphine (TOP) | 95-180 | Formation of monodispersed nanocubes and faceted nanocrystals. | rsc.org |
Cadmium Sulfide and Mercury Sulfide Nanoparticles
This compound (HDA) is a key capping agent in the synthesis of cadmium sulfide (CdS) and mercury sulfide (HgS) nanoparticles, typically through the thermolysis of single-source precursors. researchgate.net For CdS nanoparticle synthesis, a cadmium complex, such as bis(piperidinedithiocarbamato)pyridinecadmium(II) or cadmium thiosemicarbazide (B42300) complexes, is decomposed in hot HDA. rsc.orgresearchgate.net The reaction temperature is a critical parameter that influences the size and shape of the resulting CdS nanostructures, which can range from nanorods to oval-shaped particles. rsc.orgresearchgate.net For example, thermolysis of [Cd(S2C(NC5H10))2(NC5H5)] in HDA at temperatures between 190°C and 270°C yielded various CdS nanostructures. rsc.org The use of HDA helps to passivate the surface of the nanoparticles, preventing aggregation and leading to quantum confinement effects observable in their optical properties. researchgate.net
Similarly, HDA is used in the synthesis of HgS nanoparticles from mercury(II) dithiocarbamate complexes. researchgate.net The thermolysis of these precursors in HDA yields uniformly dispersed and highly crystalline HgS nanoparticles. researchgate.net The resulting nanoparticles can exhibit both hexagonal and cubic phases. researchgate.net
| Metal Precursor | Capping Agent | Synthesis Method | Temperature (°C) | Nanoparticle Product | Ref. |
| [Cd(S2C(NC5H10))2(NC5H5)] | This compound (HDA) | Thermolysis | 190-270 | CdS (nanorods, oval particles) | rsc.org |
| Cadmium thiosemicarbazide complex | This compound (HDA) | Thermolysis | 140, 180 | CdS (nanorods) | researchgate.net |
| Mercury(II) dithiocarbamate complex | This compound (HDA) | Thermolysis | Not specified | HgS (hexagonal and cubic phases) | researchgate.net |
Gold Nanoparticle Functionalization
This compound is utilized as a capping and stabilizing agent in the synthesis and functionalization of gold nanoparticles (AuNPs). ijret.org The amount of hexadecylamine (B48584) used can influence the size of the resulting AuNPs; a higher concentration of the capping agent tends to result in smaller nanoparticles by limiting their growth. ijret.org The reaction time also plays a role, with longer reaction times generally leading to larger hexadecylamine-stabilized AuNPs. ijret.org
The functionalization of AuNPs with amines like hexadecylamine can impart a positive surface charge and shift the surface plasmon resonance peak, for instance, to around 540 nm. ijret.org This surface modification is crucial for various applications, including the development of sensors and for studying the cellular uptake of nanoparticles. ijret.orgsigmaaldrich.com While amines are effective capping ligands, other materials like thiols are also commonly used for stabilizing gold nanoparticles. psu.edu The functionalization process often involves dispersing the as-prepared gold colloids in a solvent with the amine and allowing the system to undergo a digestive ripening process at an elevated temperature. psu.edu
| Gold Precursor | Capping/Functionalizing Agent | Key Parameters | Effect on Nanoparticles | Ref. |
| Chloroauric acid (HAuCl4) | This compound (HDA) | HDA concentration, reaction time | Higher HDA concentration leads to smaller AuNPs; longer reaction time leads to larger AuNPs. | ijret.org |
| Gold colloid | Amines (e.g., hexadecylamine) | Digestive ripening | Stabilizes nanoparticles, can influence surface plasmon resonance. | psu.edu |
Role in Mesoporous Material Fabrication
This compound acts as a structure-directing agent in the synthesis of mesoporous materials, guiding the formation of porous networks with controlled architectures.
In the synthesis of vanadium oxide nanotubes (VOx-NTs), this compound serves as a template that directs the formation of the tubular structure. whut.edu.cn The process typically involves a modified sol-gel method followed by hydrothermal treatment. whut.edu.cnresearchgate.net HDA molecules are believed to intercalate between the vanadium oxide layers, and during the hydrothermal process, these layers roll up to form nanotubes. whut.edu.cn The resulting nanotubes can have outer diameters of 30 to 100 nm and inner diameters of 10 to 30 nm, with lengths of up to several micrometers. whut.edu.cnresearchgate.net The length of the HDA carbon chain influences the interlayer spacing of the nanotubes. researchtrend.net The synthesis can be optimized by adjusting parameters such as the vanadium-to-amine molar ratio and the duration of the hydrothermal treatment. researchtrend.netmdpi.com
Table 2: Synthesis Parameters of Vanadium Oxide Nanotubes using this compound
| Precursor | Synthesis Method | Role of this compound | Resulting Structure |
| V2O5 sols | Modified sol-gel and hydrothermal treatment whut.edu.cnresearchgate.net | Structure-directing template whut.edu.cnresearchgate.net | Nanotubes with outer diameters of 30-100 nm and inner diameters of 10-30 nm whut.edu.cnresearchgate.net |
| Vanadium pentoxide and ethanol | Gelation and hydrothermal treatment researchtrend.net | Template material researchtrend.net | Well-ordered layered nanotubes researchtrend.net |
| Vanadium(V) triisopropoxide | Sol-gel process and hydrothermal treatment admin.ch | Template admin.ch | Concentric shells of crystalline vanadium oxide separated by organic amine layers admin.ch |
This compound is instrumental in the fabrication of monodisperse mesoporous titania (TiO2) beads. researchgate.netnih.gov Through a combined sol-gel and solvothermal process, HDA acts as a structure-directing agent, controlling the morphology and monodispersity of the beads. researchgate.netnih.gov The diameter of the titania beads can be tuned from approximately 320 to 1150 nm by altering the hydrolysis and condensation rates of the titanium alkoxide precursor. researchgate.netnih.gov The resulting anatase titania beads exhibit high surface areas (89 to 120 m²/g) and tunable pore sizes (14 to 23 nm). researchgate.netnih.gov The photocatalytic activity of these beads in the degradation of methylene (B1212753) blue is influenced by properties such as crystallinity, porosity, and surface area, which can be controlled by calcination conditions. nih.gov
Application in Hybrid Material Production via Sol-Gel Processes
The sol-gel process is a versatile method for producing hybrid organic-inorganic materials at low temperatures. mdpi.comencyclopedia.pub this compound can be incorporated into these syntheses to influence the final material properties. For instance, in the production of hybrid materials containing pyrrolidine (B122466) fragments within a mesoporous silica (B1680970) support, sol-gel routes are employed. researchgate.net While not directly involving this compound, this illustrates the principle of using organic modifiers in sol-gel chemistry.
In the context of titania, a sol-gel precursor solution containing this compound, ethanol, and potassium chloride is used to create monodisperse TiO2 microparticles. osti.gov These particles can then serve as templates for further crystal growth. osti.gov The sol-gel technique allows for precise control over the material's chemical composition and structure, enabling the design of materials for specific applications. mdpi.com
Derivatization Strategies for this compound
Derivatization of amines is a common strategy to enhance their analytical detection or to modify their chemical properties for specific applications. While specific derivatization strategies for this compound are not extensively detailed in the provided context, general amine derivatization methods are applicable. These strategies often involve reacting the amine group with a reagent to form a more easily detectable or functional derivative.
Common derivatization reagents for amines include dansyl chloride, benzoyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl), which are used to improve detection in liquid chromatography. researchgate.net For gas chromatography analysis, silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) are employed. researchgate.net Another approach involves using reagents like dimethylaminoacetyl chloride to tag amine groups, which increases their proton affinity and hydrophobicity, thereby enhancing their signal response in electrospray ionization mass spectrometry. nih.gov Heptafluorobutyric anhydride (B1165640) (HFBA) is another reagent used for the derivatization of compounds with amine groups, facilitating their analysis by gas chromatography-mass spectrometry. scielo.org.za The use of a long-chain amine such as hexadecylamine during the overcoating of quantum dots is also considered a derivatization strategy. mit.edu
Synthesis of Substituted this compound Derivatives
General reactions for primary amines suggest that this compound could be a precursor for a range of N-substituted derivatives. Such reactions typically involve the nucleophilic nature of the amino group. For instance, amines can react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.
In principle, the synthesis of substituted this compound derivatives could be achieved through reactions such as:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines).
While these are standard transformations for primary amines, specific documented examples using this compound as the starting material, including reaction conditions, yields, and spectroscopic data for the resulting products, are not prominently featured in published research. Studies on the synthesis of N-substituted derivatives almost exclusively utilize the more common 1-hexadecylamine. For example, research into N-substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives involved the use of hexyl isothiocyanate, but not this compound as the amine source. mdpi.com Similarly, the synthesis of 2-alkyl-substituted-N6-methyladenine derivatives started from 2-amino-6-chloropurine (B14584) and did not involve this compound. nih.gov
Functionalization for Specific Applications
The functionalization of molecules or materials with this compound would impart the long, lipophilic 16-carbon chain to the target, a property useful in applications requiring surface modification, self-assembly, or enhanced solubility in nonpolar environments. The amine group serves as a reactive handle for covalent attachment.
Potential applications based on the functionalization of other substrates with long-chain amines include:
Nanoparticle Surface Modification: The amine group can coordinate to the surface of nanoparticles, while the hexadecyl chain provides a hydrophobic shell, improving dispersibility in organic solvents and preventing aggregation. While hexadecylamine is widely used for this purpose, the literature specifies 1-hexadecylamine. For instance, it has been used as a capping agent in the synthesis of copper nanoparticles and in the preparation of luminescent CdSe nanocrystals. nih.govuniroma2.it
Polymer and Material Science: Grafting this compound onto polymers or surfaces can alter their properties, for example, by creating amphiphilic materials for drug delivery systems or improving the compatibility of nanocomposites. One study detailed the amidation reaction of hyaluronic acid with hexadecylamine to create a gel-like derivative for medical applications, although the specific isomer was not stated. mdpi.com Research on poly(2-oxazoline)s has explored termination with long-chain amines like dimethyl-n-hexadecylamine to create antimicrobially active compounds. researchgate.net
Surfactants and Micelle Formation: The amphiphilic nature of this compound derivatives would make them suitable for use as surfactants. Studies have been conducted on propoxy derivatives of hexadecylamine to create surface-active salts, but these again likely use the 1-isomer.
Despite these potential areas, specific and detailed research findings on the functionalization of any substrate with this compound are not found in the available scientific literature. The focus remains heavily on the 1-isomer for these applications.
Advanced Materials Science Applications of 2 Hexadecylamine
Surface Adsorption and Interfacial Phenomena
The amphiphilic nature of 2-Hexadecylamine drives its adsorption at various interfaces, leading to the formation of organized molecular structures that alter the surface properties of the underlying material.
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
This compound is known to form self-assembled monolayers (SAMs) on metal surfaces, a process driven by the interaction of the amine group with the metal and van der Waals forces between the alkyl chains. researchgate.net
Studies utilizing dispersion-corrected density-functional theory have elucidated the adsorption behavior of this compound (HDA) on different crystallographic faces of copper, specifically Cu(100) and Cu(111). researchgate.net The amine group of HDA binds to the copper surface by donating electrons. researchgate.net A significant finding is that the van der Waals interactions between the long alkyl tails of adjacent HDA molecules are stronger than the interaction between the amine head group and the copper surface. researchgate.netscispace.com This leads to a coverage-dependent tilting of the HDA molecules, with a larger tilt angle observed at lower coverages. researchgate.net
At full monolayer coverage, HDA molecules arrange themselves into distinct patterns on different copper surfaces. On the Cu(100) surface, the energetically preferred configuration is a (5 x 3) pattern. researchgate.net In contrast, on the Cu(111) surface, a (√3 x √3)R30° pattern is favored. researchgate.net Research indicates that HDA binds more strongly to the Cu(100) surface than to the Cu(111) surface. researchgate.netrsc.org This stronger binding is attributed to the ability of HDA to form more densely packed layers on the Cu(100) surface, which enhances the tail-tail interactions, coupled with a stronger binding of the amine group to the Cu(100) surface itself. researchgate.netrsc.org This preferential binding is a key factor in its use as a capping agent to produce {100}-faceted copper nanocrystals. researchgate.netrsc.org The surface energies of HDA-covered Cu(100) and Cu(111) surfaces are found to be nearly isoenergetic. researchgate.netrsc.org
| Parameter | Cu(100) Surface | Cu(111) Surface |
| Preferred Binding Pattern (Full Monolayer) | (5 x 3) researchgate.net | (√3 x √3)R30° researchgate.net |
| Relative Binding Strength | Stronger researchgate.netrsc.org | Weaker researchgate.netrsc.org |
| Driving Force for Stronger Binding | Denser packing, stronger tail-tail interactions, stronger amine-surface binding researchgate.netrsc.org | Less dense packing compared to Cu(100) researchgate.net |
The adsorption of this compound at the interface between iron oxide and oil has been investigated using a suite of surface-sensitive techniques, including polarized neutron reflectometry and X-ray photoelectron spectroscopy (XPS). researchgate.netacs.org These studies reveal that the amine exhibits a strong affinity for the iron oxide surface, readily forming a dense monolayer even at low concentrations in hexadecane (B31444) oil. researchgate.netacs.org
The primary interaction mechanism involves the donation of electrons from the nitrogen lone pair of the amine group to the positively charged iron ions on the surface. researchgate.netacs.org Neutron reflectometry data indicates the formation of a tilted monolayer, with a thickness of approximately 16 (±3) Å at lower concentrations, which increases to 20 (±3) Å at higher concentrations. acs.orgnih.gov This suggests that the orientation and packing of the adsorbed molecules are dependent on the surface coverage. acs.org
| Technique | Finding |
| Polarized Neutron Reflectometry | Formation of a dense, tilted monolayer. Thickness increases from 16 (±3) Å to 20 (±3) Å with increasing concentration. acs.orgnih.gov |
| X-ray Photoelectron Spectroscopy (XPS) | Dominant interaction is electron donation from the amine's nitrogen to surface iron ions. researchgate.netacs.org |
| Solution Depletion Isotherm | Shows a rapid rise in adsorption at low concentrations, reaching a plateau. nih.gov |
Intercalation Chemistry in Layered Materials
The ability of this compound to insert itself between the layers of lamellar inorganic hosts is a key aspect of its application in creating hybrid materials with novel properties.
Alpha-Zirconium Phosphates
The intercalation of this compound into the layered structure of alpha-zirconium phosphate (B84403) (α-ZrP) is a well-documented process that proceeds in a distinct two-step mechanism. nih.govacs.org Initially, at lower concentrations, electrostatic interactions between the protonated amine groups and the negatively charged phosphate layers dominate. nih.govacs.org This leads to the formation of an interdigitated layer structure where the alkyl chains of the amine molecules from adjacent layers are interlocked. nih.govacs.org This interdigitated structure has a characteristic interlayer spacing (d(001)) of 3.0 nm and becomes saturated when the weight fraction of intercalated HDA reaches approximately 50%. nih.govacs.org
Beyond this saturation point, a second mechanism takes over. Further addition of this compound results in the emergence of a bilayer structure, driven by hydrophobic interactions between the alkyl tails of the HDA molecules already grafted to the α-ZrP layers and the newly introduced, unanchored HDA molecules. nih.govacs.org This bilayer structure exhibits a larger interlayer spacing of 4.3 nm. nih.govacs.org Consequently, at higher concentrations, a hybrid structure containing both interdigitated and bilayer domains can coexist within the α-ZrP tactoids. nih.govacs.org
| Intercalation Stage | Dominant Interaction | Resulting Structure | Interlayer Spacing (d₀₀₁) |
| Step 1 (φ < 50%) | Electrostatic nih.govacs.org | Interdigitated Layer nih.govacs.org | 3.0 nm nih.govacs.org |
| Step 2 (φ > 50%) | Hydrophobic nih.govacs.org | Bilayer nih.govacs.org | 4.3 nm nih.govacs.org |
Alpha-Vanadyl Phosphate
This compound also intercalates into the layers of alpha-vanadyl phosphate (α-VOPO₄·2H₂O). nih.gov Investigations using powder X-ray diffraction (XRD) and ⁵¹V solid-state NMR have shown that the intercalated amines form bimolecular layers within the vanadyl phosphate host. nih.gov
For long-chain amines like dodecylamine (B51217) and this compound, the alkyl chains tend to adopt an orientation that is perpendicular to the inorganic vanadyl phosphate layers. nih.govresearchgate.net However, ⁵¹V NMR data suggests that the intercalated long-chain amines can also assume a tilted orientation in addition to the perpendicular one. nih.gov This indicates a more complex arrangement within the interlayer space than a simple, perfectly ordered perpendicular alignment. The intercalation process induces a deshielding effect on the vanadium centers, as observed by a shift in the ⁵¹V isotropic chemical shift. nih.gov
| Parameter | Observation for this compound |
| Intercalated Structure | Bimolecular layers nih.gov |
| Alkyl Chain Orientation | Tends to be perpendicular to the inorganic layers. nih.govresearchgate.net |
| Additional Orientations | Tilted orientations are also present, as indicated by ⁵¹V NMR. nih.gov |
| Effect on Vanadium Centers | Induces a deshielding effect (shift in ⁵¹V isotropic chemical shift). nih.gov |
Layered Silicates
This compound is instrumental in the modification of layered silicates, such as montmorillonite (B579905) and bentonite, to create organophilic clays, often referred to as organoclays. researchgate.net The process typically involves an ion exchange mechanism where the protonated amine group of hexadecylamine (B48584) displaces the inorganic cations (like Na⁺ or Ca²⁺) present in the interlayer space of the silicate (B1173343) structure. nw.ruresearchgate.net This intercalation of the long alkyl chains of hexadecylamine into the silicate galleries transforms the typically hydrophilic mineral surface into a hydrophobic and organophilic one. acs.org
This surface modification is crucial for improving the compatibility between the inorganic silicate layers and organic polymer matrices. acs.org The presence of hexadecylamine in the interlayer space pushes the silicate sheets apart, increasing the gallery spacing. researchgate.net Infrared (IR) spectroscopy and differential scanning calorimetry (DSC) analyses confirm the successful intercalation, showing the disappearance of absorption bands related to water molecules in the interlayer space, indicating their displacement by the organic amine. nw.ru Research has shown that hexadecylamine can be adsorbed on both the external and internal surfaces of silicate nanostructures. nw.ru This modification is a foundational step for the development of high-performance polymer-clay nanocomposites. researchgate.net
| Parameter | Observation upon Hexadecylamine Treatment | Source |
| Interlayer Occupant | Water molecules are displaced by hexadecylamine molecules. | nw.ru |
| Surface Property | Transforms from hydrophilic to organophilic. | acs.org |
| Compatibility | Increases compatibility with organic polymer matrices. | researchgate.netacs.org |
| Adsorption Locus | Occurs on both internal (interlayer) and external surfaces. | nw.ru |
Morphology and Nanostructure Control in Materials Systems
The role of this compound extends to the precise control over the size, shape, and structure of various nanomaterials. It acts as a powerful surface-active agent that can direct the nucleation and growth of crystals at the nanoscale.
Influence on Nanocrystal Shape and Size
In the solution-based synthesis of nanocrystals, this compound (HDA) demonstrates multifunctional capabilities that are essential for achieving monodispersity and shape control. nih.gov It can serve simultaneously as a capping agent, a passivating adsorbate, a reducing agent, and a chelating ligand. nih.govsigmaaldrich.com
As a capping or passivating agent, HDA binds to the surface of growing nanocrystals, preventing their aggregation and protecting them from oxidation. acs.org This surface stabilization is critical for controlling the final size and shape of the nanoparticles. smolecule.com For instance, in the synthesis of copper (Cu) nanocrystals, HDA is used as a capping agent for the {100} facets, enabling the formation of nanocubes and penta-twinned nanowires. acs.org Similarly, in the synthesis of zinc oxide (ZnO) nanoparticles, HDA acts as a stabilizing agent where the decomposition temperature influences the final particle morphology, yielding spherical or rod-like shapes. chalcogen.roresearchgate.net
In the formation of cuprous oxide (Cu₂O) nanocrystals, HDA plays multiple roles: it forms a complex precursor with Cu²⁺ ions, acts as a phase-transfer agent, reduces Cu²⁺ to Cu⁺, and controls the crystal morphology, leading to a 100% yield of cubic or rhombic dodecahedral shapes. nih.gov Studies on cadmium selenide (B1212193) (CdSe) nanocrystal synthesis show that alkylamines like HDA can inhibit the binding of precursors, slowing down the reaction kinetics but ultimately increasing the particle size and growth rate. acs.org
| Nanocrystal System | Role of this compound (HDA) | Resulting Morphology | Source |
| Copper (Cu) | Capping agent for {100} facets, surface passivator. | Nanocubes, nanowires. | acs.org |
| Cuprous Oxide (Cu₂O) | Chelating ligand, phase-transfer agent, reducing agent, passivating adsorbate. | Cubes, rhombic dodecahedra. | nih.gov |
| Zinc Oxide (ZnO) | Stabilizing agent. | Spherical and rod-like particles. | chalcogen.roresearchgate.net |
| Cadmium Selenide (CdSe) | Ligand, reaction kinetics modifier. | Increased particle size and growth rate. | acs.org |
Role in Porous Material Architecture
This compound is employed as a structure-directing agent or template in the synthesis of hierarchically porous materials, which are valued for their high surface area and potential in catalysis, energy storage, and adsorption. oup.comrsc.orgwuttkescience.com Its long alkyl chain can self-assemble into micellar structures that serve as a soft template around which inorganic precursors can hydrolyze and condense.
For example, in the synthesis of mesoporous titanium dioxide (TiO₂) nanospheres, HDA is used as a structure-directing agent in a combined sol-gel and solvothermal process. oup.com The lipophilic interactions between the long alkyl chains of the HDA molecules drive the self-assembly of hydrolyzed titanium species into monodisperse nanospheres. oup.com Similarly, a derivative of hexadecylamine has been used to create mesoporous and supermicroporous tin oxide (SnO₂) particles with crystalline pore walls and high specific surface areas up to 555 m² g⁻¹. acs.org The removal of the organic template through calcination or solvent extraction leaves behind a network of uniform pores, creating the desired porous architecture. oup.com
In the functionalization of graphene quantum dots (GQDs), the introduction of hexadecylamine moieties was found to increase the pore volume, which is advantageous for adsorption applications. rsc.org
| Material | Role of this compound | Resulting Properties | Source |
| Titanium Dioxide (TiO₂) | Structure-directing agent. | Mesoporous nanospheres. | oup.com |
| Tin Oxide (SnO₂) | Template (as a derivative). | Wormhole-like mesopores, high surface area (up to 555 m² g⁻¹). | acs.org |
| Graphene Quantum Dots | Surface functionalizing agent. | Increased pore volume. | rsc.org |
Polymer and Composite Material Integration
The modification of nanofillers with this compound is a key strategy for developing advanced polymer nanocomposites with enhanced properties. The long alkyl chain of HDA improves the dispersion of these fillers within polymer matrices and strengthens the filler-matrix interface.
Graphene Oxide Nanocomposites
Graphene and its derivative, graphene oxide (GO), are functionalized with this compound to overcome their tendency to agglomerate and to ensure their homogeneous dispersion in a polymer matrix. mdpi.comnih.gov This functionalization is often achieved by reacting the amine group of HDA with the oxygen-containing functional groups on the GO surface. mdpi.com
The resulting hexadecylamine-functionalized graphene nanosheets (GNS-HDA) have been successfully incorporated into various polymers. nih.gov For instance, when GNS-HDA was mixed with carboxylated nitrile rubber (XNBR), the resulting nanocomposite showed a ~60% increase in tensile strength and elongation at break, along with a 14-fold increase in the dielectric constant. nih.gov In polyimide (PI) composites, the incorporation of HDA-functionalized graphene sheets (C16-GS) led to improved thermal properties and better dispersion compared to unmodified fillers. mdpi.comnih.gov Transmission electron microscopy has confirmed that these functionalized graphene sheets can be well-dispersed at the nano-size level within the polymer matrix up to a certain critical concentration. mdpi.comnih.gov
| Polymer Matrix | Filler | Enhancement in Nanocomposite Properties | Source |
| Carboxylated Nitrile Rubber (XNBR) | GNS-HDA | ~60% increase in tensile strength, 14-fold increase in dielectric constant. | nih.gov |
| Polyimide (PI) | C16-GS | Improved thermal properties, homogeneous dispersion. | mdpi.comnih.gov |
Polyimide Nanocomposites
This compound is widely used to create organoclays (such as hexadecylamine-modified montmorillonite, C16-MMT) that are then integrated into high-performance polyimide (PI) matrices. researchgate.netmdpi.com These nanocomposites are typically synthesized via an in situ polymerization method, where the monomers are polymerized in the presence of the dispersed organoclay. researchgate.net
| Polyimide Precursors | Filler (HDA-modified) | Filler Content (wt%) | Key Findings | Source |
| 6FDA and TFB | Organoclay | Various | Successful synthesis of PI-organoclay hybrids via solution intercalation. | researchgate.net |
| BPADA and m-BAPS | C16-MMT | 0.25 - 1.00 | Improved thermal properties; good dispersion up to 0.50 wt%. | mdpi.comnih.gov |
| TDA and DHB | C16-BTN | 1 - 9 | Better thermal stability and dispersibility than C8-BTN; critical content at 7 wt%. | dntb.gov.ua |
Hydrophobically Modified Polymers (e.g., Hyaluronic Acid)
The conjugation of hydrophobic moieties, such as the 16-carbon alkyl chain of this compound, to naturally hydrophilic polymers like hyaluronic acid (HA) is a significant strategy in advanced materials science. This modification imparts an amphiphilic character to the polymer, enabling the formation of sophisticated supramolecular structures through self-assembly in aqueous environments. These structures, primarily driven by hydrophobic interactions among the grafted alkyl chains, include hydrogels and polymeric micelles, which exhibit unique physicochemical properties and have applications in fields like biomedicine.
The introduction of hexadecyl groups onto the HA backbone dramatically alters its behavior in solution. uniroma2.itpsu.edu While native hyaluronic acid forms viscous solutions, the hydrophobically modified versions can form stable physical hydrogels or self-assemble into nanoparticle systems. uniroma2.itnih.gov This transformation is driven by the tendency of the hydrophobic hexadecyl chains to aggregate in an aqueous medium, creating physical crosslinking points that structure the polymer into a network or a core-shell micellar arrangement. uniroma2.itnih.gov
Research Findings on this compound Modified Hyaluronic Acid
Hydrogel Formation and Properties
A notable example of a this compound modified HA is a derivative where hexadecylamide side chains are grafted onto the HA backbone, known as HYADD4. uniroma2.it Research has demonstrated that even a low degree of substitution (1–3 mol-%) is sufficient to induce significant changes in the polymer's properties. uniroma2.itresearchgate.net The hydrophobic interactions involving the C-16 alkyl chains are the primary driving force for the formation of a stable, gel-like structure at polymer concentrations as low as 0.3% to 0.8% (w/v). uniroma2.it This is a concentration at which native hyaluronic acid would typically only form a viscous solution. uniroma2.itresearchgate.net
The synthesis of such derivatives often involves an amidation reaction. For instance, the tetrabutylammonium (B224687) salt of HA can be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by an activation step and the addition of hexadecylamine. uniroma2.it The resulting polymer retains the biocompatibility of hyaluronic acid while gaining the enhanced rheological properties of a hydrogel, which recovers its structure even after mechanical stress. researchgate.net The structure consists of a mobile reticulum stabilized by the hydrophobic interactions of the hexadecyl chains. researchgate.net
Self-Assembling Micelles for Targeted Delivery
Another significant application of this compound-modified HA is in the creation of self-assembling polymeric micelles. nih.govmdpi.com These micelles typically feature a hydrophobic core composed of the aggregated hexadecyl chains and a hydrophilic shell formed by the HA backbone. This structure is particularly useful for encapsulating poorly water-soluble (hydrophobic) molecules. mdpi.com
In one study, HA-conjugated hexadecylamine (HA-C16) copolymers were synthesized and shown to self-assemble in aqueous solutions to form micelles. nih.gov These micelles were investigated for their potential in targeted drug delivery to cancer cells that overexpress the CD44 receptor, for which HA is a primary ligand. nih.gov The research demonstrated that these HA-C16 micelles could be formulated to have a size of 150 nm or less and achieve a drug loading capacity of 8–16% for the anticancer drug docetaxel. nih.gov The targeting capability was confirmed by comparing drug uptake in CD44-positive and CD44-negative cell lines. nih.gov
Another approach involves the direct ionic interaction between the carboxylic groups of HA and the amine groups of hexadecylamine (HDA) to form ionic polymeric micelles without covalent derivatization. mdpi.com These systems have also been shown to successfully encapsulate hydrophobic molecules, demonstrating the formation of carriers with distinct hydrophobic domains. mdpi.com
The table below summarizes key findings from research on hyaluronic acid modified with this compound.
Table 1: Research Findings on this compound Modified Hyaluronic Acid Derivatives
| Derivative/System | Modification Type | Key Characteristics | Research Focus/Application | Reference(s) |
|---|---|---|---|---|
| HYADD4 | Covalent (Amide bond) | Degree of Substitution: 1-3 mol-%. Forms stable physical hydrogels at low concentrations (e.g., <1% w/v). | Osteoarthritis treatment research. uniroma2.itresearchgate.net | uniroma2.it, researchgate.net |
| HA-C16 Micelles | Covalent (Amide bond) | Micelle Size: ≤ 150 nm. Drug Loading Capacity: 8-16%. | Targeted drug delivery to CD44-positive cancer cells. | nih.gov |
Catalytic Roles and Organic Transformations Involving 2 Hexadecylamine
Catalytic Activity of 2-Hexadecylamine-Modified Nanomaterials
This compound (HDA) plays a significant role as a surface-modifying agent in the synthesis and catalytic applications of various nanomaterials. Its long alkyl chain and amine head group allow it to function as a capping agent, controlling the size, shape, and stability of nanoparticles. This modification, in turn, influences the catalytic performance of the nanomaterials in a range of chemical reactions.
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. libretexts.org Nanomaterial-based catalysts are often heterogeneous, providing a large surface area for reactions to occur. unacademy.com The use of this compound as a capping agent for nanoparticles is a key strategy in creating effective heterogeneous catalysts. For instance, HDA-capped bimetallic Pd-Zn nanoparticles have been developed for the semihydrogenation of acetylene (B1199291). chemistryviews.org The HDA serves to stabilize the nanoparticles, preventing their aggregation and maintaining a high surface area, which is crucial for catalytic activity. unacademy.comresearchgate.net
The presence of HDA on the surface of these catalysts can also influence the electronic properties of the metal nanoparticles, which can affect their catalytic activity and selectivity. acs.org Furthermore, the recovery and reusability of these solid-supported catalysts are significant advantages, contributing to more sustainable and economical chemical processes. researchgate.net
Photocatalytic Applications (e.g., TiO₂)
This compound has been utilized in the synthesis of titanium dioxide (TiO₂) nanomaterials for photocatalytic applications. nih.govoatext.com Photocatalysis is a process where a semiconductor, like TiO₂, absorbs light to generate electron-hole pairs, which then produce reactive oxygen species that can degrade pollutants. kentech.ac.krfrontiersin.orgwikipedia.org
In the synthesis of TiO₂ nanorods, this compound has been used as a cosurfactant to control the diameter of the nanorods. nih.gov The dimensions of the resulting TiO₂ nanorods can be manipulated by varying the amount of HDA used during synthesis. nih.gov For example, increasing the molar amount of this compound has been shown to decrease the diameter of the TiO₂ nanorods. nih.gov These tailored nanomaterials have demonstrated high photocatalytic activity, in some cases exceeding that of the commercial P-25 photocatalyst for applications like the inactivation of E. coli. nih.gov
Furthermore, this compound has been employed in the fabrication of heterojunctions of two-dimensional hybrid semiconductors, such as ZnO(stearic acid)/V₂O₅(hexadecylamine). researchgate.netmdpi.com These composite materials exhibit enhanced photocatalytic efficiency in the degradation of organic dyes under visible light, attributed to a synergistic effect between the components that promotes visible light absorption and charge separation. researchgate.netmdpi.com
Table 1: Effect of this compound on TiO₂ Nanorod Dimensions
| Molar Amount of this compound (mmol) | Average Nanorod Diameter (nm) | Average Nanorod Length (nm) |
| 1 | 2.7 | 28 |
| 5 | 2.2 | 32 |
| 10 | 2.0 | 39 |
| Data sourced from a study on the synthesis of TiO₂ nanorods. nih.gov |
Alkyne Semihydrogenation
The selective semihydrogenation of alkynes to alkenes is a critical transformation in organic synthesis, particularly in the production of polymers and fine chemicals. researchgate.netnih.gov this compound-capped catalysts have shown significant promise in this area.
HDA-capped bimetallic palladium-zinc (Pd-Zn) nanoparticles have been successfully used for the semihydrogenation of acetylene to ethylene (B1197577) at room temperature and atmospheric pressure. chemistryviews.org This catalyst demonstrated high selectivity (around 85%) towards ethylene and excellent stability over extended periods. chemistryviews.org The HDA capping agent is crucial in preventing the over-hydrogenation of the alkene product to an alkane by modifying the catalyst's surface. acs.orguantwerpen.be
Similarly, HDA has been used in the synthesis of copper nanowires (Cu NWs) for the electrocatalytic semihydrogenation of various alkynes. nih.govacs.org These Cu NWs, when used as catalysts, can convert a range of alkynes to their corresponding alkenes with high selectivity and conversion yields. nih.govacs.org The presence of HDA during the synthesis helps in controlling the morphology of the nanowires. nih.govacs.org
Table 2: Electrocatalytic Semihydrogenation of Various Alkynes using a Cu-based Catalyst System
| Substrate (Alkyne) | Product (Alkene) | Selectivity (%) | Conversion (%) |
| Phenylacetylene | Styrene | 99 | 98 |
| 2-Ethynyltoluene | 2-Vinyltoluene | 98 | 95 |
| 3-Ethynyltoluene | 3-Vinyltoluene | 97 | 91 |
| 4-Ethynylaniline | 4-Vinylaniline | 99 | 99 |
| Data reflects the generalizability of the electrocatalytic alkyne semihydrogenation process. nih.gov |
This compound as a Component in Organic Reactions
Beyond its role in modifying catalysts, this compound can also participate directly as a component in organic reactions, influencing their outcomes.
Role in Specific Organic Transformations (e.g., Barbituric Acid Derivatives Synthesis)
This compound has been utilized in the multi-step synthesis of dihydropyridine (B1217469) derivatives, which can incorporate a barbituric acid moiety. mdpi.com In one reported synthesis, a compound derived from the reaction of 2,6-dimethyl-4-pyrone and barbituric acid reacts with 1-hexadecylamine in acetonitrile (B52724) to form an intermediate compound. mdpi.com This intermediate is then further reacted to produce the final dihydropyridine derivative. mdpi.com Barbituric acid and its derivatives are a significant class of heterocyclic compounds with a wide range of applications. mdpi.compsu.edusciopen.comresearchgate.net
Influence on Reaction Kinetics and Selectivity
The presence of a component like this compound can influence the kinetics and selectivity of a reaction. In catalytic systems, the amine groups of HDA can interact with reactants and intermediates, potentially altering the reaction pathway and favoring the formation of a specific product. acs.org The rate of a reaction can be influenced by how strongly reactants adsorb to the catalyst surface, a factor that can be modified by the presence of a capping agent like HDA. libretexts.org
Supramolecular Chemistry and Self Assembly Mechanisms of 2 Hexadecylamine
Principles of Self-Assembly Mediated by 2-Hexadecylamine
The self-assembly of this compound is a spontaneous process where individual molecules arrange themselves into ordered aggregates. This behavior is dictated by the molecule's structure, which consists of a hydrophilic amine head group and a long, hydrophobic hexadecyl tail. The tendency of these two distinct parts to seek favorable environments and avoid unfavorable ones is the primary driving force for assembly.
Micelle Formation and Ordered Structures
In aqueous media, this compound molecules can self-assemble into micelles. nih.govnih.govtandfonline.com These are spherical structures where the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic amine heads form the outer shell, interacting with the aqueous environment. The formation of these core-shell architectures is a classic example of the hydrophobic effect driving supramolecular assembly. nih.gov
Beyond simple micelles, this compound can also be involved in the formation of more complex ordered structures. For instance, it has been used as a capping agent in the synthesis of nanoparticles, where it forms self-assembled monolayers on the nanoparticle surface. rsc.orgresearchgate.net These monolayers can exhibit well-defined packing, influencing the growth and morphology of the nanocrystals. researchgate.netnih.gov For example, in the synthesis of Cu₂O nanocrystals, n-hexadecylamine was found to act as a surface capping agent that generates self-assemblies of the nanocrystals. nih.gov Similarly, it has been utilized in the formation of polymeric micelles for drug delivery applications. nih.gov
The table below summarizes key findings related to the formation of ordered structures involving hexadecylamine (B48584).
| System | Role of Hexadecylamine | Resulting Structure | Reference(s) |
| Aqueous Solution | Amphiphilic building block | Micelles | nih.govnih.govtandfonline.com |
| Nanoparticle Synthesis (e.g., Cu, Cu₂O) | Capping agent, surface ligand | Self-assembled monolayers on nanocrystal surfaces | rsc.orgresearchgate.netnih.gov |
| Polymeric Micelles | Hydrophobic component in amphiphilic copolymers | Core-shell micelles for drug encapsulation | nih.gov |
| Thin Films on Water Surface | Stabilizer for nanoparticle solutions | Nanoparticle rings | researchgate.net |
Depleted Attraction Force Mechanisms
While direct intermolecular attractions are crucial, repulsive forces and the resulting entropic effects can also lead to ordering, a phenomenon known as depletion attraction. In a solution containing large particles (like nanoparticles capped with this compound) and smaller, non-adsorbing molecules (depletants), an attractive force can arise between the large particles. This occurs because the depletants are excluded from the region between two closely approaching large particles, leading to an osmotic pressure imbalance that pushes the large particles together. wikipedia.org
This entropic force can be significant in driving the assembly of colloidal systems. nih.gov For instance, the presence of excess, unadsorbed surfactant molecules, such as hexadecylamine, in a colloidal dispersion of nanorods can induce depletion attraction, causing the nanorods to assemble into ordered arrays. soton.ac.uk The magnitude of this force is dependent on the concentration and size of the depletant molecules. wikipedia.orgsoton.ac.uk
Non-Covalent Interactions in Self-Assembled Systems
The stability and structure of the assemblies formed by this compound are governed by a delicate balance of several non-covalent interactions. wikipedia.orgacs.org These weak forces, acting in concert, determine the final supramolecular architecture. rsc.orgnih.gov
Van der Waals Interactions
Van der Waals forces, specifically London dispersion forces, are significant between the long hydrocarbon tails of the this compound molecules. researchgate.netmdpi.com These interactions are the primary cohesive force holding the hydrophobic cores of micelles and the alkyl chains in self-assembled monolayers together. researchgate.net The strength of these interactions increases with the length of the alkyl chain, contributing to the stability of the assembled structures. researchgate.net In the context of self-assembled monolayers on surfaces, the van der Waals interactions between the hexadecyl chains can be stronger than the interaction between the amine head group and the surface itself. researchgate.net
Electrostatic Forces
In acidic conditions, the amine group of this compound can become protonated (-NH₃⁺), introducing electrostatic interactions into the system. researchgate.net This charge can lead to repulsive forces between the head groups, influencing the curvature and size of the resulting micelles. Conversely, these cationic head groups can interact attractively with anionic species or surfaces, a principle utilized in layer-by-layer assembly techniques. nottingham.ac.ukrsc.org For instance, the electrostatic repulsion between protonated amino groups in a self-assembled monolayer on mica can cause the molecules to tilt as a mechanism to relieve this repulsion. researchgate.net The balance between attractive van der Waals forces and repulsive electrostatic forces is a key determinant of the final morphology of the self-assembled structures. researchgate.net
The table below provides a summary of the non-covalent interactions involving this compound and their roles in self-assembly.
| Interaction Type | Interacting Moiety | Role in Self-Assembly | Reference(s) |
| Van der Waals | Hexadecyl chains | Cohesion of hydrophobic cores, stability of monolayers | researchgate.netmdpi.comresearchgate.net |
| Hydrogen Bonding | Amine head group | Interaction with polar solvents, intermolecular linking | wikipedia.orgbyjus.comresearchgate.net |
| Electrostatic Forces | Protonated amine group (-NH₃⁺) | Repulsion between head groups, attraction to anionic surfaces | researchgate.netnottingham.ac.ukrsc.org |
Templating and Structuring Agents in Supramolecular Materials
This compound (HDA), a long-chain primary amine, serves as a crucial structure-directing and templating agent in the synthesis of a variety of supramolecular materials. Its amphiphilic nature, consisting of a hydrophilic amine head group and a long, hydrophobic 16-carbon alkyl tail, allows it to self-assemble into organized structures like micelles and lamellar sheets. These self-assembled structures then act as templates around which inorganic or organic-inorganic hybrid frameworks can form, leading to materials with controlled porosity, morphology, and dimensionality.
The primary mechanism involves the interaction of the amine head group with the precursors of the material, while the hydrophobic tails aggregate due to van der Waals forces. This process, often part of a sol-gel or solvothermal synthesis, directs the condensation of precursors into ordered mesostructures. oup.commdpi.com After the framework is constructed, the HDA template is typically removed through calcination or solvent extraction, leaving behind a porous material with a structure that is a negative replica of the original organic assembly. bohrium.com
Research has demonstrated the efficacy of HDA in templating a wide range of materials. In the synthesis of mesoporous silica (B1680970), such as HMS (Hexagonal Mesoporous Silica), HDA is used as a low-cost, effective structure-directing agent to create materials with specific pore sizes. bohrium.comrsc.org Its role extends to the formation of metal oxides, where it is instrumental in producing monodisperse mesoporous titania (TiO₂) beads and controlling their diameter and porosity. oup.comnih.gov HDA's influence is also seen in the synthesis of vanadium-based materials, where it can direct the formation of mesolamellar vanadium phosphate (B84403) (VPO) phases and vanadium oxide nanotubes. researchgate.netresearchgate.net
Furthermore, HDA acts as a capping agent in the synthesis of nanoparticles, controlling their growth and morphology. chalcogen.roresearchgate.net By adsorbing onto the surface of growing nanocrystals, it can stabilize specific crystallographic facets, thereby directing the final shape of the nanoparticles, as seen in the production of {100}-faceted copper nanocrystals. researchgate.net The interaction between the amine group and the metal surface, combined with the self-assembly of the alkyl chains, dictates the final structure and stability of the resulting nanomaterials. researchgate.netdoi.org
The versatility of this compound as a templating agent is highlighted by its use in creating complex structures like inorganic-organic solid foams and in the intercalation of layered materials such as molybdenum disulfide (MoS₂). scirp.orgresearchgate.net In these applications, the self-assembly of HDA molecules into bilayers or other arrangements between inorganic layers creates novel hybrid materials with unique structural and electronic properties. researchgate.net
The following table summarizes key research findings on the use of this compound as a templating and structuring agent in various material syntheses.
| Material Synthesized | Synthesis Method | Role of this compound | Resulting Structure/Properties | Reference |
| Mesoporous Titania (TiO₂) Beads | Sol-gel and solvothermal process | Structure-directing agent | Monodisperse beads (320-1150 nm diameter), high surface area (89-120 m²/g), tunable pore size (14-23 nm). | nih.gov |
| M41S-Pyr Hybrid Materials | Co-condensation | Templating agent | Ordered mesoporous organosilica with M41S topology. | mdpi.com |
| HMS Mesoporous Silica | Sol-gel self-assembly | Structure-directing agent | Mesoporous silica with larger framework mesopores. | bohrium.comrsc.org |
| Vanadium Phosphate (VPO) | Covalent templating | Surfactant/Template | Mesolamellar VPO phase. | researchgate.net |
| Zinc Oxide (ZnO) Nanoparticles | Thermal decomposition | Capping/Stabilizing agent | Hexagonal phase ZnO nanoparticles with controlled morphology (spherical to rod-like). | chalcogen.roresearchgate.net |
| Copper (Cu) Nanocrystals | Solution-phase synthesis | Capping agent | Preferential stabilization of {100} facets, leading to faceted nanocrystals. | researchgate.net |
| Vanadium Nitride-based Foam | Foam route from VN precursor | Structure-directing agent | Ultralight, crystalline organic-inorganic solid foam. | scirp.org |
| Vanadium Oxide Nanotubes | Hydrothermal treatment | Structure-directing template | Formation of vanadium oxide nanotubes from a lamellar composite. | researchgate.net |
Theoretical and Computational Investigations of 2 Hexadecylamine
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For 2-Hexadecylamine, these studies have been crucial in understanding its adsorption characteristics and electronic nature, particularly in its role as a capping agent in nanoparticle synthesis.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the adsorption and binding of hexadecylamine (B48584) on various surfaces, notably on copper (Cu).
Dispersion-corrected DFT calculations have been used to explore the structures of self-assembled monolayers of HDA on Cu(100) and Cu(111) surfaces. rsc.orgpsu.edu These studies reveal that HDA binds to the copper surface through the electron-donating amine group. rsc.orgpsu.eduresearchgate.net A key finding is that the van der Waals (vdW) interactions between the long alkyl tails of adjacent HDA molecules are stronger than the interaction between the amine headgroup and the copper surface itself. psu.eduresearchgate.net This dominance of vdW forces leads to coverage-dependent tilting of the adsorbed HDA molecules. psu.edu
Consistent with experimental observations where HDA is used as a capping agent to produce {100}-faceted Cu nanocrystals, DFT calculations confirm that HDA binds more strongly to the Cu(100) surface than to the Cu(111) surface. rsc.orgpsu.eduresearchgate.net This preferential binding is attributed to two main factors: the ability of HDA to form more densely packed layers on the Cu(100) surface, which enhances the stabilizing HDA-tail interactions, and the stronger binding of the amine group to the Cu(100) surface. rsc.orgpsu.edu
At full monolayer coverage, specific binding patterns are energetically preferred. On Cu(100), a (5 × 3) pattern is favored, while on Cu(111), the (√3 × √3) R30° pattern is preferred. psu.edu The binding energies are a sum of the HDA-Cu interaction and the intermolecular HDA-HDA interactions, with the latter being the dominant contributor. researchgate.net
| Surface | Binding Pattern | Binding Energy per HDA Molecule (eV) | Dominant Interaction | Key Structural Feature |
|---|---|---|---|---|
| Cu(100) | (5 × 3) | Stronger than on Cu(111) | HDA-tail van der Waals interactions | Densely packed layers |
| Cu(111) | (√3 × √3) R30° | Weaker than on Cu(100) | HDA-tail van der Waals interactions | Less dense packing than on Cu(100) |
Analysis of the electronic structure provides a deeper understanding of the bonding mechanism between hexadecylamine and surfaces. DFT calculations show that the amine group of HDA donates electrons to the Cu surface atoms, which is a key feature of its binding. rsc.orgpsu.edu This charge transfer can be visualized through isosurfaces of charge density differences, where regions of charge accumulation and depletion are mapped. researchgate.net For HDA on both Cu(100) and Cu(111), these maps show a depletion of electron density around the nitrogen atom and an accumulation between the nitrogen and the surface copper atom, confirming the dative nature of the bond. researchgate.net
The energetics of the system are also significantly influenced by the surface energies of the HDA-covered copper facets. DFT calculations were used to estimate these surface energies. rsc.orgpsu.edu The results indicate that the surface energies of HDA-covered Cu(100) and Cu(111) are nearly isoenergetic, meaning they have very similar energy values. rsc.orgpsu.edu This finding is crucial for explaining the kinetic-driven growth of specific nanoparticle shapes. psu.edu
| Surface | Calculated Surface Energy (eV/Ų) |
|---|---|
| Bare Cu(111) | 0.106 |
| Bare Cu(100) | 0.117 |
| HDA-Covered Cu(111) & Cu(100) | Nearly isoenergetic (similar values) |
Molecular Dynamics (MD) Simulations of Interfacial Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows researchers to investigate the structural and dynamical properties of molecules at interfaces, such as a liquid-vapor or liquid-liquid interface. ulisboa.ptnih.gov For surface-active compounds like this compound, MD simulations can provide detailed molecular-level descriptions of their behavior. ulisboa.pt
Atomistic MD simulations are used to study the interfacial behavior of alkylamines. ulisboa.ptulisboa.pt By validating the force field used in the simulation against experimental data (like density and surface tension), researchers can accurately model the system. ulisboa.pt These simulations can reveal how molecules like hexadecylamine organize at an interface, for instance, between an organic phase and an aqueous phase. nih.gov The simulations show how the polar amine headgroup interacts with the polar phase (e.g., water) while the long, nonpolar hexadecyl tail extends into the nonpolar phase (e.g., decane (B31447) or air). nih.gov
MD simulations can elucidate how the presence of amines restricts the motion of other molecules, such as water, at the interface, leading to a more ordered hydration layer. nih.gov This approach is critical for understanding how these molecules function as surfactants and stabilizers in emulsions or colloidal suspensions. By analyzing parameters like density profiles across the interface, simulations can provide a clear picture of the interfacial structure. ulisboa.pt
Computational Modeling of Nanomaterial Formation
Computational modeling plays a vital role in understanding how molecules like this compound guide the formation of nanomaterials. nih.gov The amine is frequently used as a capping agent or surfactant in the synthesis of various nanocrystals, including metal and quantum dot systems. rsc.orgtcichemicals.com
The DFT studies of HDA on copper surfaces provide a direct link between fundamental binding energies and the observed synthesis of specific nanoparticle shapes. rsc.orgpsu.edu The stronger binding of HDA to the {100} facets of copper selectively slows the growth of these faces, causing the nanocrystal to adopt a shape dominated by these facets, such as a cube. rsc.orgpsu.edu This computational insight explains the experimentally observed capability of HDA to act as a shape-directing agent for Cu nanocrystals. psu.eduresearchgate.net
Furthermore, computational models are used to understand the functionalization of nanomaterials. For example, hexadecylamine is used to modify the surface of graphene quantum dots to enhance their adsorption capabilities for organic pollutants. rsc.orgrsc.org Modeling can help predict how the attachment of the long alkyl chain of HDA alters the surface properties of the quantum dots from hydrophilic to hydrophobic, thereby improving their performance in specific applications. rsc.org These computational approaches are essential complements to experimental techniques for designing and characterizing novel nanomaterials. mdpi.comnih.gov
Coordination Chemistry of 2 Hexadecylamine
Ligand Properties and Metal Complexation
In the realm of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The nature of this bond generally involves the formal donation of one or more of the ligand's electron pairs. wikipedia.org
Amine Group as an Electron Donor
The amine group (-NH₂) in 2-hexadecylamine possesses a lone pair of electrons on the nitrogen atom. This lone pair allows the amine to act as a Lewis base, or electron pair donor, and form a coordinate bond with a metal ion, which acts as a Lewis acid (electron pair acceptor). doubtnut.com This electron-donating capability is a fundamental characteristic of amines. echemi.comlibretexts.org The nitrogen atom in an sp³-hybridized amine, such as this compound, is less electronegative than in sp²-hybridized systems, which enhances its ability to donate electrons. libretexts.org The long alkyl chain of this compound is an electron-donating group, which increases the electron density on the nitrogen atom, further strengthening its basicity and electron-donating power compared to ammonia. libretexts.org
The amine group can be a donating group by conjugation when it can participate in resonance. echemi.comstackexchange.com However, in the case of this compound, where the amine group is attached to a saturated alkyl chain, it primarily functions as an inductive electron-donating group. quora.com
Formation of Metal-Amine Complexes
The ability of the amine group to donate its lone pair of electrons facilitates the formation of complexes with a wide range of metal ions. doubtnut.com The reaction between a metal ion and an amine ligand results in a coordination complex, where the amine molecules are bound to the central metal. wikipedia.org The stability and structure of these complexes are influenced by factors such as the nature of the metal ion, the amine's structure, and the reaction conditions. nih.gov
Long-chain primary amines, such as this compound, can form stable complexes with various metal halides and other metal salts. rsc.orgacs.org For instance, research has demonstrated the synthesis of nickel complexes with long-chain primary amines and copper(I) halide complexes with similar long-chain aliphatic amines. rsc.orgacs.org The formation of these metal-amine complexes is a key principle in their application. For example, metal halide-amine complexes can be prepared by reacting the metal with an amine hydrohalide. google.com The coordination of the amine to the metal center is confirmed by shifts in spectroscopic data, such as infrared spectra, compared to the free ligand. nih.gov
Role in Stabilizing Metal Nanoparticles Through Coordination
One of the most significant applications of this compound's coordination chemistry is its role as a stabilizing agent or capping agent in the synthesis of metal nanoparticles. The coordination of the amine group to the surface of the growing nanoparticle passivates the surface, preventing uncontrolled growth and aggregation of the particles. doubtnut.com This surface passivation is crucial for controlling the size, shape, and stability of the resulting nanomaterials.
The long hexadecyl chain provides a steric barrier, a shell of organic molecules that physically prevents the nanoparticles from coming into close contact and fusing. This steric hindrance contributes significantly to the colloidal stability of the nanoparticle dispersion.
Silver Nanoparticles
This compound (HDA) has been employed as both a reducing and stabilizing agent in the synthesis of silver nanoparticles. google.comresearchgate.net In these syntheses, the amine group coordinates to the surface of the silver nanoparticles, with the long alkyl chains providing steric stabilization that prevents agglomeration. nih.gov This coordination leads to the formation of well-defined, spherical silver nanoparticles that can self-organize into ordered structures. google.com The individual nanoparticles are often separated by a distance of about 2 nm, which corresponds to the shells of the HDA surfactant. acs.org In some methods, HDA is used in conjunction with other reagents to produce silver nanoparticles with specific properties. For example, silver nanoparticles have been prepared by reacting a silver compound with a hydrazine (B178648) compound in the presence of HDA as a thermally removable stabilizer. nih.gov
| Metal Nanoparticle | Role of this compound | Observations | Reference |
| Silver (Ag) | Capping and Stabilizing Agent | Forms spherical nanoparticles, can self-organize into elongated structures. | google.com |
| Silver (Ag) | Stabilizer | Creates a ~2 nm surfactant shell, leading to 2-D ordered lattices. | acs.org |
| Silver (Ag) | Thermally Removable Stabilizer | Used with a hydrazine reducing agent to form stable dispersions. | nih.gov |
Copper Nanocrystals
In the synthesis of copper nanocrystals, this compound serves multiple functions. It acts as a capping agent that passivates the surface of the nanocrystals, protecting them from oxidation. acs.org Furthermore, HDA coordinates with the copper(II) precursor, which modulates the reduction kinetics, influencing the final shape of the nanocrystals. libretexts.orgacs.org By controlling the concentration of HDA, different shapes, such as nanocubes and penta-twinned nanowires with surfaces dominated by {100} facets, can be selectively synthesized. acs.org The use of HDA as a protecting agent in a polyol method has been shown to produce uniform, spherical copper nanoparticles with an average particle size of 8 nm, significantly smaller than when using other stabilizers like PVP. Higher molar ratios of HDA to copper favor the production of smaller and more spherical nanoparticles. The coordination of the amine to the copper nanoparticle surface, coupled with the steric hindrance from the long alkyl chain, prevents particle growth and agglomeration.
| Metal Nanocrystal | Role of this compound | Key Findings | Reference |
| Copper (Cu) | Capping Agent, Kinetics Modifier | Protects from oxidation, controls shape (nanocubes, nanowires). | acs.org |
| Copper (Cu) | Protecting Agent | Produces smaller, uniform, spherical nanoparticles (avg. 8 nm). |
Zinc, Cadmium, and Mercury Sulfides
This compound is widely used as a capping agent in the thermolysis of single-source precursors to produce semiconductor nanoparticles of Group 12 metal sulfides, including zinc sulfide (B99878) (ZnS), cadmium sulfide (CdS), and mercury sulfide (HgS). doubtnut.com In these processes, a metal-organic complex is decomposed at high temperatures in the presence of HDA. The HDA coordinates to the surface of the newly formed nanoparticles, controlling their growth and preventing aggregation, which is essential for retaining their nanoscale properties. nih.gov
Zinc Sulfide (ZnS): HDA-capped ZnS nanoparticles have been synthesized by thermolyzing zinc(II) dithiocarbamate (B8719985) or thiourea (B124793) complexes. doubtnut.comnih.gov The resulting nanoparticles are crystalline and can exhibit quantum confinement effects. nih.gov The use of HDA allows for the synthesis of hexagonal wurtzite phase ZnS nanoparticles with spherical shapes and sizes in the nanometer range.
Cadmium Sulfide (CdS): The synthesis of HDA-capped CdS nanoparticles often involves the thermolysis of cadmium(II) dithiocarbamate complexes. doubtnut.comnih.gov The coordination of HDA to the CdS surface helps to control particle size and can lead to materials with sharp absorption edges and narrow photoluminescence bands, indicative of a narrow size distribution. doubtnut.com
Mercury Sulfide (HgS): HDA-capped mercury sulfide nanoparticles have been prepared by the thermolysis of mercury(II) dithiocarbamate complexes. doubtnut.com The use of HDA as a capping agent is crucial for obtaining uniformly dispersed HgS nanoparticles with narrow size distributions. doubtnut.com Research has shown that the coordination environment, such as the Hg-S coordination, plays a significant role in the properties and bioavailability of mercury sulfide species.
| Metal Sulfide | Precursor Type | Role of this compound | Resulting Nanoparticle Properties | Reference |
| Zinc Sulfide (ZnS) | Dithiocarbamate/Thiourea Complexes | Capping Agent | Hexagonal wurtzite phase, spherical shape, nanometer size range. | doubtnut.comnih.gov |
| Cadmium Sulfide (CdS) | Dithiocarbamate Complexes | Capping Agent | Narrow size distribution, sharp absorption edges. | doubtnut.comnih.gov |
| Mercury Sulfide (HgS) | Dithiocarbamate Complexes | Capping Agent | Uniformly dispersed, narrow size distribution. | doubtnut.com |
Lead Sulfide
The coordination of this compound (HDA) to the surface of lead sulfide (PbS) nanoparticles is a critical factor in controlling their synthesis and final properties. HDA primarily functions as a capping agent, binding to the nanoparticle surface and influencing its growth, morphology, and stability. This coordination is typically achieved through the lone pair of electrons on the nitrogen atom of the amine group, which interacts with the lead atoms on the PbS surface.
Several research findings have elucidated the nature of this coordination. Fourier Transform Infrared (FTIR) spectroscopy is a key analytical tool used to confirm the attachment of HDA to PbS nanoparticles. In studies of HDA-capped PbS nanoparticles, FTIR spectra show characteristic peaks corresponding to the N-H stretching and bending vibrations of the amine group. researchgate.net For instance, peaks observed around 3253-3263 cm⁻¹ and 1558-1574 cm⁻¹ are assigned to the υ(N-H) stretching and bending vibrations of hexadecylamine (B48584), respectively. researchgate.net The presence of these peaks, along with those for the asymmetric and symmetric CH₂ and CH₃ stretching of the hexadecyl chain, confirms the presence of HDA on the nanoparticle surface. researchgate.net
The thermolysis of lead(II) dithiocarbamate complexes in the presence of HDA is a common method for producing HDA-capped PbS nanoparticles. researchgate.netukzn.ac.zadntb.gov.uamdpi.com During this process, the HDA molecules coordinate to the growing PbS nanocrystals, preventing their aggregation and controlling their size and shape. The strength and nature of this coordination can be influenced by reaction parameters such as temperature and the precursor used. vut.ac.za
The coordination of HDA to the PbS surface is a dynamic process. The concentration of HDA in the reaction solution plays a significant role in determining the final size of the nanoparticles. ub.edu Higher concentrations of HDA can lead to smaller nanoparticles due to more effective surface coverage, which limits further growth. ub.edu
Influence of Coordination Mode on Material Properties
The coordination of this compound to the surface of lead sulfide nanoparticles has a profound influence on their material properties, including their size, shape, optical characteristics, and performance in various applications.
The role of HDA as a capping agent directly impacts the morphology and size of the synthesized PbS nanoparticles. By coordinating to the nanoparticle surface, HDA molecules control the growth rate of different crystal facets, leading to specific shapes such as nanocubes or quasi-spherical particles. ukzn.ac.zavut.ac.za The length of the alkyl chain in the amine also plays a role; for instance, studies comparing HDA with other long-chain amines like octadecylamine (B50001) have shown variations in the resulting nanoparticle morphology. ukzn.ac.zadntb.gov.uamdpi.com
The coordination of HDA also significantly affects the optical properties of PbS nanoparticles. The size of the nanoparticles, which is controlled by the HDA capping, dictates the extent of quantum confinement and, consequently, the optical bandgap. For example, HDA-capped PbS nanoparticles with sizes ranging from 4.5 to 34.5 nm have been reported, exhibiting blue-shifted optical bandgaps compared to bulk PbS. researchgate.netresearchgate.net In one study, the estimated optical bandgap for HDA-capped PbS was 3.47 eV, a significant shift from the bulk value. researchgate.net
Furthermore, the surface passivation provided by HDA coordination influences the photocatalytic activity of PbS nanoparticles. HDA-capped PbS nanoparticles have been shown to be effective photocatalysts for the degradation of organic dyes like methylene (B1212753) blue. researchgate.net The efficiency of this photocatalysis is dependent on the properties of the capped nanoparticles, such as their size and surface area, which are directly influenced by the HDA coordination. One study reported a degradation efficiency of 77.70% for methylene blue using HDA-capped PbS nanoparticles. researchgate.net
Below are interactive data tables summarizing the influence of this compound on the properties of Lead Sulfide nanoparticles based on research findings.
| Precursor/Method | Capping Agent | Nanoparticle Size | Morphology | Optical Bandgap (eV) | Reference |
| Lead(II) dibenzyl dithiocarbamate | This compound | 19.04 ± 5.85 nm | - | - | researchgate.net |
| Lead(II) imidazolyl dithiocarbamate | This compound | 6.94 ± 1.71 nm | - | - | researchgate.net |
| Lead(II) 2-oxo-pyrrolidine dithiocarbamate | This compound | 18.77 ± 3.37 nm | - | - | researchgate.net |
| Lead(II) diallyl dithiocarbamate | This compound | 2.93 ± 2.20 nm | - | - | researchgate.net |
| Lead(II) dihexyl dithiocarbamate | This compound | 22.02 ± 6.68 nm | - | - | researchgate.net |
| Lead(II) methyl xanthate | This compound | 4.5 – 34.5 nm | - | 3.47 | researchgate.net |
| Lead(II) benzimidazole (B57391) dithiocarbamate | This compound | - | Polydispersed nanocubes | - | vut.ac.za |
| Capping Agent | Photocatalytic Degradation Target | Degradation Efficiency | Reference |
| This compound-PbS | Methylene Blue | 77.70% | researchgate.net |
| Octadecylamine-PbS | Rhodamine B | 45.28% | dntb.gov.ua |
Advanced Analytical Methodologies for 2 Hexadecylamine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular characteristics of 2-Hexadecylamine and its behavior when adsorbed onto various surfaces.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying functional groups and studying the chemical bonding of this compound. rtilab.comspecificpolymers.com It is particularly useful for investigating the adsorption of this compound onto surfaces of nanoparticles and other materials. The FTIR spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its amine and alkyl chain functional groups.
When this compound is used as a capping agent for nanoparticles, such as erbium oxide chloride (ErOCl) or palladium (Pd), FTIR analysis can confirm its presence on the nanoparticle surface. researchgate.netresearchgate.net For instance, the FTIR spectrum of this compound-capped ErOCl nanocrystals shows distinct peaks that are also present in the spectrum of pure this compound, indicating successful surface functionalization. researchgate.net
Key vibrational modes observed in the FTIR spectra of this compound and its composites include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.
C-H stretching: Asymmetric and symmetric stretching vibrations of CH₂ and CH₃ groups appear in the 2850-2960 cm⁻¹ range. researchgate.net
N-H scissoring (bending): A characteristic peak for primary amines, often seen around 1467 cm⁻¹. researchgate.net
Changes in the position and intensity of these peaks upon adsorption can provide information about the nature of the interaction between the amine group and the surface. For example, in a study of this compound on smithsonite, the adsorption was found to be a form of chemisorption, with the amine group coordinating to Zn²⁺ ions on the mineral surface. scirp.org Similarly, when used to stabilize ZnO nanoparticles, FTIR can monitor the interaction of molecules like CO₂ with the functionalized surface. rsc.org
Table 1: Characteristic FTIR Peaks for this compound and its Nanocomposites This table is interactive. Users can sort the data by clicking on the column headers.
| Vibrational Mode | Wavenumber (cm⁻¹) | Compound/System | Reference |
|---|---|---|---|
| N-H₂ Scissoring | 1467 | This compound capped Palladium Nanoparticles | researchgate.net |
| C-H₂ Asymmetrical Stretching | 2919 | This compound capped Palladium Nanoparticles | researchgate.net |
| C-H₂ Symmetrical Stretching | 2850 | This compound capped Palladium Nanoparticles | researchgate.net |
| O-H Bending and Stretching | 3450, 1612 | Vanadium oxide-hexadecylamine composite | researchgate.net |
| V=O Stretching | 1015 | Vanadium oxide-hexadecylamine composite | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the surface chemistry and dynamic equilibria of this compound, especially when it is part of a nanocomposite material. Solid-state NMR, in particular, provides detailed information about the structure and bonding at the molecular level. nih.govacs.org
In a study of this compound-capped cadmium selenide (B1212193) (CdSe) nanocrystals, solid-state NMR was used to probe the interactions between the capping ligand and the nanoparticle surface. nih.govacs.org Techniques such as ¹H-¹¹³Cd and ¹H-⁷⁷Se cross-polarization magic angle spinning (CPMAS) experiments revealed specific binding sites for this compound on the nanoparticle surface. nih.govacs.org This level of detail allows for the construction of a molecular model of the nanoparticle surface. nih.govacs.org
¹H and ¹³C NMR are also used to study the dynamics of this compound chains when intercalated into layered materials like metal oxides (e.g., TiO₂, V₂O₅, MoO₃). researchgate.netresearchgate.net Temperature-dependent ¹H NMR line shapes and spin-lattice relaxation experiments can describe the motion of the hydrocarbon chains within the lamellar structure. researchgate.net For instance, ¹H NMR spectra of this compound intercalated in molybdenum oxide recorded at different temperatures show changes in the lineshape, indicating variations in molecular motion. researchgate.net
Table 2: NMR Techniques and Findings for this compound Research This table is interactive. Users can sort the data by clicking on the column headers.
| NMR Technique | System Studied | Key Findings | Reference |
|---|---|---|---|
| ¹H-¹¹³Cd and ¹H-⁷⁷Se CPMAS | This compound-capped CdSe nanocrystals | Identified five ordered selenium sites and selective binding of this compound. | nih.govacs.org |
| 2D HETCOR | This compound-capped CdSe nanocrystals with thiophenol | Showed thiophenol selectively binds at surface vacancies. | nih.govacs.org |
| ¹H and ¹³C NMR | This compound intercalated in metal oxides (TiO₂, V₂O₅, MoO₃) | Studied the slow motions of the hydrocarbon chains within the lamellar structures. | researchgate.netresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of elements within the top 1-10 nanometers of a material's surface. unimi.itwikipedia.orgmalvernpanalytical.com This makes it highly suitable for studying the interactions of this compound when it is adsorbed on a substrate.
XPS can confirm the presence of this compound on a surface and provide insights into the nature of its bonding. For example, in the study of this compound self-assembled monolayers (SAMs) on gold surfaces, XPS can be used to analyze the interactions between the amine and the gold. scribd.com
When this compound is used as a stabilizer for nanoparticles, such as palladium nanoparticles supported on carbon, XPS can reveal the oxidation state of the metal. researchgate.net For instance, the Pd 3d XPS spectrum can be deconvoluted to identify different palladium species like Pd(0), PdO, and PdO₂. researchgate.net This information is crucial for understanding the catalytic properties of the nanomaterial. Similarly, XPS analysis of iron-platinum-gold (FePtAu) nanoparticles can provide information on the elemental composition at the surface. figshare.com
Table 3: XPS Analysis of this compound Functionalized Materials This table is interactive. Users can sort the data by clicking on the column headers.
| Material System | Information Obtained from XPS | Reference |
|---|---|---|
| This compound on iron oxide | Strong affinity of the amine for the metal surface. | acs.org |
| This compound functionalized graphene quantum dots | Confirmation of successful functionalization and identification of N 1s peaks corresponding to aliphatic N-C and primary amino groups. | rsc.org |
| Palladium/2-Hexadecylamine/Carbon nanomaterials | Identification of different oxidation states of palladium (Pd(0), PdO, PdO₂). | researchgate.net |
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule. umn.edu While this compound itself does not have a strong chromophore for UV-Vis absorption in the near-UV and visible regions, it can influence the spectroscopic properties of materials it interacts with, such as quantum dots (QDs).
In the context of CdSe/ZnS QDs, the presence of this compound as a surface ligand can affect their optical properties. spiedigitallibrary.org Studies have shown that replacing other ligands with this compound can prevent the photooxidation of the QDs under UV laser irradiation, thus maintaining their fluorescence quantum yield. spiedigitallibrary.org The binding of additional this compound ligands to CdSe/ZnS QDs has also been shown to enhance their fluorescence at the single-molecule level. researchgate.net
Furthermore, a derivative of this compound, 2-amino-N-hexadecyl-benzamide (AHBA), has been developed as a fluorescent probe. nih.gov The absorption and emission spectra of AHBA are sensitive to the polarity of the medium, making it a useful tool for studying properties like surface electric potential and phase transitions in micelles and vesicles. nih.gov
Table 4: Spectroscopic Properties of this compound Related Systems This table is interactive. Users can sort the data by clicking on the column headers.
| System | Spectroscopic Technique | Key Findings | Reference |
|---|---|---|---|
| 2-amino-N-hexadecyl-benzamide (AHBA) | UV-Vis and Fluorescence | Absorption and emission spectra are dependent on the polarity of the medium. | nih.gov |
| CdSe/ZnS QDs with this compound | Fluorescence Spectroscopy | This compound ligands can prevent photooxidation and enhance fluorescence quantum yield. | spiedigitallibrary.orgresearchgate.net |
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. mst.or.jp For the quantitative determination of amines like this compound, which lack a strong UV chromophore, a derivatization step is often necessary to make them detectable by a UV or fluorescence detector. nih.gov
A common approach is pre-column derivatization, where the amine is reacted with a labeling agent to form a derivative that is easily detectable. For instance, dansyl chloride is a reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives that can be quantified at very low concentrations. nih.gov The separation is typically achieved using a reversed-phase column.
The HPLC method is validated to ensure its accuracy, precision, linearity, and sensitivity. nih.govjapsonline.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by a correlation coefficient (R²) close to 1. nih.gov
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Recovery: The percentage of the true amount of an analyte that is detected by the analytical method. nih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov
While specific HPLC methods for this compound are not extensively detailed in the provided search results, the general principles for the analysis of biogenic amines are applicable. nih.gov A validated HPLC method would involve extraction of this compound from the sample, derivatization, and subsequent analysis by HPLC with a suitable detector.
Table 5: Typical Validation Parameters for HPLC Methods for Amine Analysis This table is interactive. Users can sort the data by clicking on the column headers.
| Validation Parameter | Typical Acceptable Value/Range | Reference |
|---|---|---|
| Correlation Coefficient (R²) | ≥ 0.999 | nih.gov |
| Recovery | 70-120% | nih.gov |
| Precision (RSDr) | < 20% | nih.gov |
| Limit of Detection (LOD) | Dependent on analyte and method | nih.govjocpr.com |
Microscopic and Diffraction Techniques
Advanced microscopic and diffraction techniques are indispensable for characterizing the morphology and structural organization of this compound at various interfaces. These methods provide critical insights into the supramolecular arrangements, crystalline nature, and layer formation of this long-chain amine, which are essential for understanding its behavior in diverse applications.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology of materials at high resolution. nanoscience.come3s-conferences.orgazooptics.com TEM provides detailed internal structure by passing a beam of electrons through an ultra-thin specimen, while SEM scans the surface with a focused electron beam to create an image of the surface topography and composition. e3s-conferences.orgthermofisher.combtraindia.com
In the study of this compound, these techniques have been employed to investigate its role as a structure-directing agent in the formation of nanocomposites. For instance, in the synthesis of vanadium oxide nanotubes, SEM images revealed that the vanadium oxide-hexadecylamine composite exhibits a well-ordered lamellar structure. researchgate.net Following hydrothermal treatment, this lamellar morphology transforms into nanotubes. researchgate.net
Similarly, TEM has been used to analyze the morphology of vesicles formed by a derivative of hexadecylamine (B48584), 3-cyano-N-benzylidene hexadecylamine (CNBHB). nih.gov The micrographs showed the formation of stable vesicles and interesting fusion features in the presence of manganese ions. nih.gov This fusion is attributed to the binding of metal ions to the vesicle surface, which leads to a partial disruption of the hydration shell. nih.gov
The information derived from TEM and SEM offers a direct visualization of how this compound influences the shape, size, and aggregation of nanomaterials, providing a crucial link between molecular properties and macroscopic structures. ub.ac.id
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. iastate.eduforcetechnology.com It relies on the principle that X-rays are diffracted by the atoms in a crystal lattice, producing a unique diffraction pattern that reveals information about the arrangement of atoms. iastate.edu
In the context of this compound research, XRD is instrumental in characterizing the layered and crystalline nature of its assemblies and composites. When this compound is intercalated into molybdenum disulfide (MoS₂), the resulting nanocomposite exhibits a highly ordered, almost monocrystalline structure in the direction perpendicular to the layers, as shown by its XRD pattern. researchgate.net The repeat distance in the diffractogram indicates the intercalation of a bilayer of the amine between the sulfide (B99878) sheets. researchgate.net
In another example, the XRD pattern of a vanadium oxide-hexadecylamine composite shows low-angle reflection peaks characteristic of a layered structure. researchgate.net The most intense peak corresponds to the distance between the vanadium oxide layers. researchgate.net Furthermore, studies on surface-functionalized carbon dots with this compound have used XRD to analyze the resulting crystal structure, noting the appearance of new peaks that suggest a degree of organization induced by the functionalization. researchgate.net
These findings underscore the utility of XRD in elucidating the long-range order and interlayer spacing in this compound-containing materials, which is fundamental to understanding their properties and behavior.
Polarized Neutron Reflectometry (PNR) for Adsorption Layers
Polarized Neutron Reflectometry (PNR) is a powerful, non-invasive technique for characterizing the structure of thin films and adsorbed layers at interfaces. It provides detailed information on layer thickness, composition, and the orientation of molecules within the layer.
The adsorption of this compound onto an iron oxide surface from a hexadecane (B31444) solution has been extensively studied using PNR. acs.orgnih.gov These studies revealed that the amine has a strong affinity for the iron surface, forming a dense monolayer even at low concentrations. acs.orgnih.gov The PNR data indicated a layer thickness of 16 (±3) Å at low concentrations, which increased to 20 (±3) Å at higher concentrations, suggesting that the molecules in the layer are tilted. acs.orgnih.govresearchgate.net The technique also showed that increasing the concentration of this compound led to changes in the reflectivity profiles, confirming the interaction and adsorption of the amine molecules on the iron surface. nih.gov
In a different system, PNR was used to investigate the adsorption of this compound on a copper surface covered with copper (II) oxide. The results indicated the formation of a chemisorbed surface layer. researchgate.net
Table 1: PNR Findings on this compound Adsorption Layers
| Substrate | Solvent | Layer Thickness (Low Conc.) | Layer Thickness (High Conc.) | Key Observation |
|---|---|---|---|---|
| Iron Oxide | Hexadecane | 16 (±3) Å | 20 (±3) Å | Strong affinity, tilted molecules |
Sum-Frequency Generation (SFG) Spectroscopy for Surface Molecular Structure
Sum-Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique that provides information about the molecular structure, orientation, and conformation of molecules at interfaces. wikipedia.orgrsc.org It is particularly sensitive to the vibrational modes of molecules, making it an ideal tool for studying adsorbed organic layers. wikipedia.orgosti.gov
SFG has been used in conjunction with PNR to study the adsorption of this compound on an iron oxide surface. acs.orgnih.gov The SFG spectra, taken over the C-H stretching region, demonstrated that the methylene (B1212753) groups of the adsorbed this compound are in an all-trans configuration with the polar headgroup directed toward the surface. nih.gov This indicates a well-ordered molecular layer. The technique was crucial in determining the alkyl chain conformational order and orientation on the surface. acs.orgnih.gov
The combination of SFG with other surface-sensitive techniques provides a detailed molecular-level picture of the additive's interaction with the surface. nih.gov For instance, in the study of friction-modifying molecules, SFG spectroscopy was essential for investigating the adsorption of monolayer and submonolayer films in a dynamic wear environment. photonics.com
Other Analytical Approaches (e.g., Solution Depletion Isotherm)
The solution depletion isotherm method is a straightforward and effective technique for quantifying the amount of a substance adsorbed onto a solid surface from a solution. rsc.org This method involves measuring the decrease in the concentration of the adsorbate in the bulk solution after it has been in contact with the adsorbent.
This approach was used to measure the adsorption of deuterated this compound on iron oxide powder from a dodecane (B42187) solution. nih.gov The resulting isotherm showed a rapid increase in adsorption at low concentrations, followed by a plateau at higher concentrations, which is consistent with a Langmuir adsorption model. nih.gov From the plateau of the isotherm, it was calculated that each amine molecule occupies approximately 55 Ų on the substrate surface. nih.gov
In another study, solution depletion measurements demonstrated that this compound adsorbs strongly onto the surface of Aerosil 200 silica (B1680970) from toluene. core.ac.uk The adsorption isotherm of this compound was compared to that of other amines, revealing differences in their affinity for the silica surface. core.ac.uk
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-cyano-N-benzylidene hexadecylamine |
| Aerosil 200 silica |
| Carbon |
| Copper |
| Copper (II) oxide |
| Dodecane |
| Hexadecane |
| Iron |
| Iron oxide |
| Manganese |
| Molybdenum disulfide |
| Toluene |
Q & A
Q. What experimental precautions are critical when handling 2-Hexadecylamine in laboratory settings?
- Methodological Answer : Due to its classification as a skin and eye irritant (Skin Corrosion Category 1B, H314; Eye Damage Category 1, H318), researchers must use tight-fitting safety goggles, nitrile gloves, and lab coats. Engineering controls, such as fume hoods, are mandatory to minimize inhalation risks (H335). Contaminated clothing should be replaced immediately, and post-experiment handwashing is essential . Pre-experiment risk assessments should align with OSHA and EN 166 standards for PPE validation.
Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility?
- Methodological Answer : Standardize reaction conditions (temperature, solvent polarity, and stoichiometry) using kinetic studies to identify rate-limiting steps. For example, nucleophilic substitution reactions involving this compound may require anhydrous solvents like THF to prevent hydrolysis. Document batch-specific parameters (e.g., purity via HPLC) and validate reproducibility across three independent trials. Reference analytical standards (e.g., CAS 124-22-1 protocols) for structural confirmation .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Combine (to confirm amine proton environments at δ 1.2–1.5 ppm) and FTIR (N-H stretching at ~3300 cm) for functional group analysis. Mass spectrometry (ESI-MS) can detect molecular ion peaks (expected m/z: 241.4 for [M+H]). Cross-validate results with commercial reference materials (e.g., Aldrich 325163) and report deviations >2% as potential impurities .
Advanced Research Questions
Q. How should conflicting data on this compound’s solvent compatibility be resolved in nanoparticle synthesis?
- Methodological Answer : Contradictions in solvent stability (e.g., decomposition in polar aprotic solvents) may arise from trace moisture or oxygen. Design controlled experiments under inert atmospheres (N/Ar) and use Karl Fischer titration to quantify water content. Compare TEM/UV-Vis data across solvents (e.g., chloroform vs. DMF) to correlate stability with solvent polarity indices. Statistical tools (ANOVA) can identify significant variance (p < 0.05) .
Q. What mechanistic insights explain this compound’s role in stabilizing lipid membranes under varying pH conditions?
- Methodological Answer : Conduct Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms at pH 4–10. Use fluorescence anisotropy to assess membrane rigidity changes. Molecular dynamics simulations (e.g., GROMACS) can model amine protonation states (pKa ~10.5) and their electrostatic interactions with phospholipid headgroups. Compare results to literature on analogous alkylamines (e.g., dodecylamine) to validate trends .
Q. How can researchers address discrepancies in this compound’s cytotoxicity reported across cell lines?
- Methodological Answer : Systematically test cytotoxicity (MTT assay) in epithelial (HeLa) and fibroblast (NIH/3T3) cell lines under standardized conditions (24–72 hr exposure, 1–100 µM doses). Control for batch-to-batch variability by sourcing this compound from ≥2 suppliers. Use RNA-seq to identify differential expression of apoptosis genes (e.g., BAX, BCL2) and correlate with IC values. Meta-analyses of existing datasets should account for assay protocols (e.g., serum-free vs. serum-containing media) .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Report confidence intervals for EC values and perform outlier detection (Grubbs’ test). Open-source tools like R/Bioconductor’s drc package enable reproducible analysis .
Q. How should researchers structure discussions to contextualize this compound’s novel applications within existing literature?
- Methodological Answer : Adopt a three-part framework: (1) Compare physicochemical properties (logP, solubility) with structurally similar amines; (2) Contrast mechanistic hypotheses (e.g., self-assembly kinetics) against contradictory studies; (3) Propose validation experiments (e.g., cryo-EM for nanostructure imaging). Cite recent (<2 years) papers to demonstrate relevance, avoiding overreliance on textbooks .
Ethical and Reporting Standards
Q. What ethical guidelines apply when publishing this compound research with dual-use potential?
- Methodological Answer : Disclose all hazards (Section 2 of SDS) and adhere to the Nagoya Protocol for material transfer agreements. In manuscripts, include a “Safety and Ethics” subsection detailing institutional review board approvals (if applicable) and disposal methods for toxic waste. Reference the ACS Ethical Guidelines to avoid dual-use misuse .
Q. How can researchers ensure data integrity when reporting this compound’s environmental persistence?
- Methodological Answer :
Follow FAIR principles: Use OECD 301F biodegradation tests with triplicate samples, archive raw GC-MS chromatograms in repositories (e.g., Zenodo), and provide metadata (e.g., temperature, microbial inoculum source). Cross-check half-life calculations using independent software (e.g., EPI Suite) and report discrepancies transparently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
